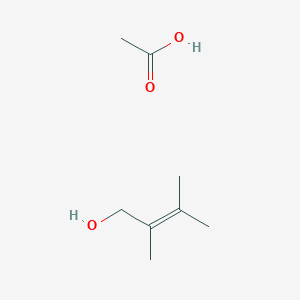

Acetic acid;2,3-dimethylbut-2-en-1-ol

Description

Properties

CAS No. |

18612-09-4 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

acetic acid;2,3-dimethylbut-2-en-1-ol |

InChI |

InChI=1S/C6H12O.C2H4O2/c1-5(2)6(3)4-7;1-2(3)4/h7H,4H2,1-3H3;1H3,(H,3,4) |

InChI Key |

NFFSYGNXIAZUJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C)CO)C.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Halogenation-Acetylation of Isoprene

Reaction Mechanism and Conditions

The direct synthesis of acetic acid;2,3-dimethylbut-2-en-1-ol derivatives begins with isoprene (2-methyl-1,3-butadiene), acetic acid, and a halogen source such as N-bromosuccinimide (NBS). This one-step process proceeds via electrophilic addition, where the halogen (Br⁺ or Cl⁺) attacks the conjugated diene system of isoprene, followed by acetylation of the resultant allylic alcohol.

Critical parameters :

Product Distribution and Isolation

The reaction yields two primary adducts:

- 4-Halo-3-methyl-2-buten-1-ol acetate (1,4-adduct, 70–75% yield).

- 1-Halo-2-acetoxy-2-methyl-3-butene (1,2-adduct, 20–25% yield).

Fractional distillation under reduced pressure (3.0 mm Hg) separates these isomers, with the 1,4-adduct boiling at 57–65°C (0.20 mm Hg). Industrial-scale purification employs continuous extraction with nonpolar solvents (e.g., heptane) to isolate the desired 1,4-adduct.

Table 1: Halogenation-Acetylation Optimization

| Parameter | Bromination (NBS) | Chlorination (t-BuOCl) |

|---|---|---|

| Yield (1,4-adduct) | 75% | 70% |

| Reaction Time | 4–6 hours | 8–12 hours |

| Byproduct Formation | <5% | 10–15% |

Acid-Catalyzed Esterification of 2,3-Dimethylbut-2-en-1-ol

Fischer Esterification Protocol

The alcohol 2,3-dimethylbut-2-en-1-ol undergoes esterification with acetic acid under acidic conditions:

$$

\text{2,3-Dimethylbut-2-en-1-ol} + \text{CH}3\text{COOH} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{H}2\text{O}

$$

Optimized conditions :

Advanced Esterification Techniques

Acetic anhydride-mediated acylation bypasses equilibrium limitations of Fischer esterification:

$$

\text{2,3-Dimethylbut-2-en-1-ol} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Base}} \text{this compound} + \text{CH}_3\text{COO}^-

$$

- Base catalysts : Pyridine or 4-dimethylaminopyridine (DMAP).

- Yield : 90–95% with anhydrous conditions.

Table 2: Esterification Method Comparison

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Fischer esterification | H₂SO₄ | 70–75 | 85–90 |

| Acetic anhydride | DMAP | 90–95 | >95 |

DMSO-Mediated Oxidation of Allylic Halides

Oxidative Conversion to Acetate Derivatives

Primary allylic halides (e.g., 4-bromo-3-methyl-2-buten-1-ol acetate) are oxidized to acetoxy aldehydes using dimethyl sulfoxide (DMSO) and a non-nucleophilic base:

$$

\text{4-Bromo-3-methyl-2-buten-1-ol acetate} \xrightarrow{\text{DMSO, NaHCO}_3} \text{E-4-acetoxy-2-methyl-2-butenal}

$$

Key insights :

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,3-dimethylbut-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted esters or alcohols.

Scientific Research Applications

Acetic acid;2,3-dimethylbut-2-en-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2,3-dimethylbut-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The acetate group can undergo hydrolysis to release acetic acid, which can participate in metabolic pathways. The alkene moiety can interact with various biological molecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Acetic Acid vs. Formic Acid and Glacial Acetic Acid

Acetic acid’s properties and applications differ significantly from those of structurally related compounds. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of Acetic Acid, Formic Acid, and Glacial Acetic Acid

| Property | Acetic Acid | Formic Acid | Glacial Acetic Acid |

|---|---|---|---|

| Molecular Formula | C₂H₄O₂ | CH₂O₂ | C₂H₄O₂ |

| Reactivity | Moderate (weak acid) | High (stronger acid) | Identical to acetic acid but anhydrous |

| Applications | Food preservative, vinyl acetate production | Textile processing, rubber coagulation | Solvent, chemical synthesis |

| Biological Role | Citric acid cycle | Methanol metabolism | N/A |

| Environmental Impact | Low toxicity | Corrosive, hazardous | Requires careful handling |

- Formic Acid (CH₂O₂) : More acidic (pKa ≈ 3.75) and reactive, formic acid is used in industrial descaling and as a reducing agent. Unlike acetic acid, it lacks broad food applications due to its corrosiveness .

- Glacial Acetic Acid: The anhydrous form of acetic acid (≥99% purity) is pivotal in synthesizing esters and anhydrides. Its low water content enhances reactivity in non-aqueous reactions .

2,3-Dimethylbut-2-en-1-ol vs. 1-Octen-3-ol and 2,3-Dimethylbut-2-enoic Acid

The structural and functional differences between 2,3-dimethylbut-2-en-1-ol and related compounds are highlighted in Table 2.

Table 2: Comparative Analysis of 2,3-Dimethylbut-2-en-1-ol and Analogues

- 1-Octen-3-ol : A flavor compound found in fungi and lavender, it shares the unsaturated alcohol moiety but has a longer carbon chain, enhancing its volatility and aroma profile .

- 2,3-Dimethylbut-2-enoic Acid: This carboxylic acid derivative exhibits conjugate unsaturation, making it reactive in Diels-Alder reactions. Unlike the alcohol, it is acidic (pKa ≈ 4.5–5.0) and used in polymer synthesis .

Acetic Acid

- Biodegradation : Anaerobic systems degrade acetic acid efficiently, but high concentrations (e.g., 300 mg/L in SFBR reactors) require optimized retention times for complete mineralization .

- Industrial Use: Over 6.5 million metric tons produced annually, primarily for vinyl acetate monomer (VAM) and terephthalic acid synthesis .

2,3-Dimethylbut-2-en-1-ol

- Synthetic Utility: Serves as a precursor in synthesizing tetramethylpentenol derivatives under acid-catalyzed conditions .

- Reactivity : The allylic hydroxyl group facilitates nucleophilic substitutions, while the double bond enables cycloaddition reactions .

Q & A

Q. What methodological approaches are recommended for determining acetic acid concentration in mixed systems with alcohols like 2,3-dimethylbut-2-en-1-ol?

Answer:

- Titration : Use standardized NaOH with phenolphthalein as an indicator. Key steps include preparing precise NaOH solutions (e.g., ~0.25 M) and applying "weighing by difference" for accuracy in standardizing the base against potassium hydrogen phthalate (KHP) .

- Error Mitigation : Address discrepancies caused by improper endpoint determination (e.g., deep magenta color indicates overshooting) or volume transfer losses. Calculate confidence intervals (e.g., 90% confidence interval: ±0.89% w/w acetic acid) to quantify uncertainty .

- Data Validation : Cross-validate results using gas chromatography or NMR for systems with volatile alcohols to account for co-distillation effects .

Q. How can the purity of synthesized acetic acid derivatives (e.g., esters with 2,3-dimethylbut-2-en-1-ol) be verified?

Answer:

- Chromatography : Employ HPLC or GC-MS to resolve peaks for acetic acid, alcohol, and esterified products. Retention indices and mass fragmentation patterns are critical for identification .

- Spectroscopy : Use FT-IR to confirm ester formation (C=O stretch at ~1740 cm⁻¹) and ¹H-NMR to quantify integration ratios (e.g., methyl protons in 2,3-dimethylbut-2-en-1-ol vs. acetate protons) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles to detect impurities .

Advanced Research Questions

Q. How can thermodynamic models resolve contradictions in phase equilibria data for acetic acid and branched alcohols (e.g., 2,3-dimethylbut-2-en-1-ol)?

Answer:

- Local Composition Models : Apply the Renon-Prausnitz equation to account for non-random molecular interactions in non-ideal mixtures. The parameter α₁₂ adjusts for asymmetry in hydrogen bonding (acetic acid) and steric hindrance (branched alcohol) .

- Data Reconciliation : Compare experimental activity coefficients with Wilson, NRTL, and UNIQUAC models. For example, acetic acid’s activity in 1-octanol deviates by <5% with Renon-Prausnitz but >15% with van Laar models .

- Ternary Systems : Predict liquid-liquid equilibria using binary interaction parameters. For instance, limited miscibility in acetic acid/2,3-dimethylbut-2-en-1-ol/water systems requires α₁₂ > 0.3 to align with experimental cloud points .

Q. What strategies optimize metabolic flux in microbial strains producing acetic acid from ethanol, and how do they address data contradictions in pathway analysis?

Answer:

- Genetic Engineering : Overexpress PQQ-dependent alcohol dehydrogenase (PQQ-ADH) subunits (adhA/adhB) in Acetobacter pasteurianus. Engineered strains show 25% higher ADH activity (5.28 U/mg vs. 4.23 U/mg in wild-type) and 61.4 g/L acetic acid yield .

- Metabolic Flux Analysis (MFA) : Map carbon distribution using ¹³C-labeling. Engineered strains exhibit 38% flux increase in ethanol→acetaldehyde→acetate vs. 12% in TCA cycle, resolving discrepancies in biomass vs. acid yield trade-offs .

- Proteomic Validation : 2D gel electrophoresis identifies upregulated proteins (e.g., glutamine synthetase, heat shock proteins) linked to acid resistance. Downregulated aconitase (-1.8-fold) confirms reduced TCA activity .

Q. How do solvent interactions between acetic acid and 2,3-dimethylbut-2-en-1-ol influence their use in membrane dynamics studies?

Answer:

- Lipid Bilayer Assays : Use dynamic light scattering (DLS) to monitor vesicle stability. Acetic acid (pKa 4.76) increases proton gradient effects, while 2,3-dimethylbut-2-en-1-ol’s hydrophobicity (logP ~2.1) disrupts packing in DOPC membranes .

- Fluorescence Quenching : Track membrane fluidity changes using Laurdan probes. Acetic acid (10 mM) reduces GP (generalized polarization) by 0.15, indicating increased hydration, whereas the alcohol raises GP by 0.2 via steric effects .

- Contradiction Resolution : Reconcile opposing effects by adjusting molar ratios (e.g., 1:2 acid:alcohol stabilizes membranes in L. fusiformis-mediated Cd detoxification studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.